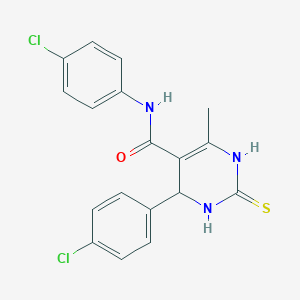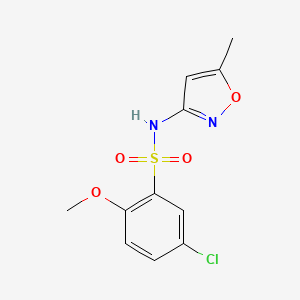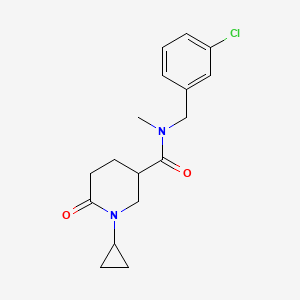![molecular formula C13H15ClN4O B5057885 N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B5057885.png)
N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea
Übersicht
Beschreibung
N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea, also known as CPIPU, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. CPIPU is a urea derivative that has been synthesized through a multi-step process, and its unique structure has led to its investigation as a potential modulator of ion channels.
Wirkmechanismus
N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea is thought to inhibit the activity of ASIC1a and TRPV1 channels by binding to specific sites on these channels and altering their conformation. This results in reduced ion flux through the channels, ultimately leading to decreased pain sensation.
Biochemical and Physiological Effects
Studies have shown that N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea can effectively reduce pain sensation in animal models, indicating its potential use as a therapeutic agent for pain management. Additionally, N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea has been shown to have a low toxicity profile, making it a promising candidate for further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea is its specificity for ASIC1a and TRPV1 channels, which allows for targeted modulation of these channels without affecting other ion channels. However, one limitation is the lack of studies investigating its efficacy in human models, which is necessary for its potential clinical use.
Zukünftige Richtungen
Future research directions for N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea could include investigating its potential use in combination with other pain management therapies, as well as further investigation of its mechanism of action and potential off-target effects. Additionally, studies investigating its efficacy in human models would be necessary for its clinical use.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea has been investigated for its potential use as a modulator of ion channels, specifically the acid-sensing ion channel 1a (ASIC1a) and the transient receptor potential vanilloid 1 (TRPV1) channel. These channels play important roles in pain sensation, and N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea has been shown to inhibit their activity, suggesting its potential use as a therapeutic agent for pain management.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(3-imidazol-1-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O/c14-11-2-4-12(5-3-11)17-13(19)16-6-1-8-18-9-7-15-10-18/h2-5,7,9-10H,1,6,8H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQYQRBZLIAPFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCCN2C=CN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(benzyloxy)benzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5057805.png)
![2,3-dimethoxy-6-[3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]benzoic acid](/img/structure/B5057809.png)


![4-acetyl-5-(2-fluorophenyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5057843.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5057861.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B5057865.png)


![N-{2-[(4-methylbenzyl)thio]ethyl}-3-phenylacrylamide](/img/structure/B5057902.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5057906.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5057910.png)
